Cas no 132335-44-5 ((1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol)

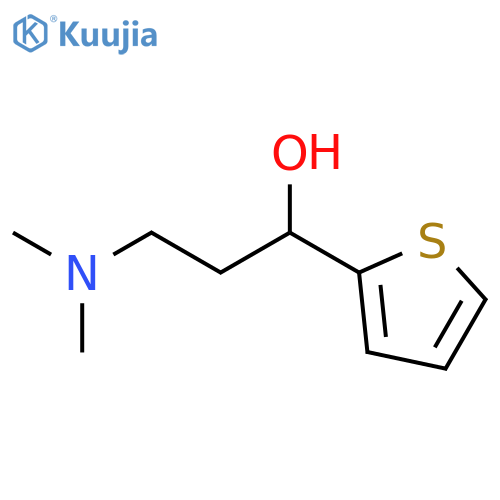

132335-44-5 structure

商品名:(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol

CAS番号:132335-44-5

MF:C9H15NOS

メガワット:185.286501169205

MDL:MFCD07782107

CID:64186

PubChem ID:125307233

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

- (S)-(-)-N-DIMETHYL-3-HYDROXY-3-(2-THIENYL)-PROPANAMINE

- (S)-1-HYDROXY-1-(2-THIENYL)-3-DIMETHYLAMINOPROPANE

- (S)-1-BETA-HYDROXY-1-(2-THIENYL)-3-DIMETHYLAMINOPROPANE

- (s)-3-(dimethylamino)-1-(2-thienyl)-1-propanol

- (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-2-propanamine

- Duloxetine intermediate AA

- (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine

- S-(-)-N,N-Dimethyl-3-Hydroxy-3-(2-thienyl)propanamine

- S-(-)-N,N-Dimethyl-3-Hydroxy-(2-Thienol)Propanamine

- (S)-1-β-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane

- S-(-)-N,N-Dimethyl-3-Hydroxy-3-(2-Thienyl)Propylamine

- (S)-(-)-N,N-DIMETHYL-3-HYDROXY-(2-THIENYL)-PROPANAMINE

- (s)-1-hydroxy-1-(2-thienyl-3-dimethylaminopropane

- 2-Thiophenemethanol, a-[2-(dimethylamino)ethyl]-, (aS)-

- (1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol

- (S)-2-[3-(Dimethylamino)-1-hydroxypropyl]thiophene

- InterMediate of Duloxetine

- Duloxetine Hydroxy IMpurity

- S-(-)-N,N-Dimethyl-3-hydroxy-3

- S-(-)-N,N-Dime-3-Hy-3-(2-Thienyl)propamine

- S-(-)-N,N-DIME-3-HY-3-(2-THIENYL)1PROPAMINE

- (S)-(-)-alpha-methyl-1-naphthalenemethhanol

- (S)-(-)-N,N-diMethyl-3-hydroxy-3-(2-thienyl)

- (1S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol

- (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol

- (1S)-3-(DIMETHYLAMINO)-1-(2-THIENYL)PROPAN-1-OL

- (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol

- Duloxetine IMpurity 17;(S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol

- C9H15NOS

- PubChem11279

- Jsp001954

- AKOS015850814

- AKOS006285188

- (s)-n,n-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine

- EN300-91510

- (S)-3-dimethylamino-1-(2-thienyl)-1-propanol

- (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol

- (S)-1-?-Hydroxy-1-(2-thienyl)-3-dimethylaminopropane

- 132335-44-5

- MFCD07782107

- EC 603-565-7

- CHEMBL4551881

- D4010

- AC-367

- 3-Hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine

- SCHEMBL522925

- J-502318

- XWCNSHMHUZCRLN-QMMMGPOBSA-N

- AMY22671

- A18158

- 2-THIOPHENEMETHANOL, ALPHA-[2-(DIMETHYLAMINO)ETHYL]-, (ALPHAS)-

- DTXSID10433380

- CS-W023104

- S-(+)-N,N-DIMETHYL-3-HYDROXY-3-(2-THIENYL)-1-PROPYLAMIDE

- (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine

- DS-1075

- (S)-n,n-dimethyl-3-hydroxy-3-(2-thienyl)propanamine

- (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine

- (s)-3-(dimethylamino)-1-(thienyl)-propan-1-ol

- (S)-1- beta -Hydroxy-1-(2-thienyl)-3-dimethylaminopropane

-

- MDL: MFCD07782107

- インチ: 1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1

- InChIKey: XWCNSHMHUZCRLN-QMMMGPOBSA-N

- ほほえんだ: S1C([H])=C([H])C([H])=C1[C@]([H])(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 185.08700

- どういたいしつりょう: 185.08743528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.7

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.111

- ゆうかいてん: 77.0 to 81.0 deg-C

- ふってん: 290.1°C at 760 mmHg

- フラッシュポイント: 129 ºC

- 屈折率: 1.553

- PSA: 51.71000

- LogP: 1.73320

- ひせんこうど: -6° (c=1, MeOH)

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36/37/39

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB331736-10 g |

(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, 98%; . |

132335-44-5 | 98% | 10g |

€78.80 | 2023-05-19 | |

| ChemScence | CS-W023104-500g |

(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine |

132335-44-5 | ≥98.0% | 500g |

$250.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D378594-200g |

(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol |

132335-44-5 | 97% | 200g |

$470 | 2024-05-24 | |

| Enamine | EN300-91510-0.25g |

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol |

132335-44-5 | 95% | 0.25g |

$19.0 | 2023-02-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4010-5g |

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol |

132335-44-5 | 98.0%(GC&T) | 5g |

¥990.0 | 2023-09-02 | |

| Enamine | EN300-91510-0.05g |

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol |

132335-44-5 | 95% | 0.05g |

$19.0 | 2023-02-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160970-5G |

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol |

132335-44-5 | >98.0%(HPLC) | 5g |

¥49.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160970-25g |

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol |

132335-44-5 | >98.0%(HPLC) | 25g |

¥99.90 | 2023-09-01 | |

| Alichem | A169007783-100g |

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine |

132335-44-5 | 95% | 100g |

340.00 USD | 2021-06-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK035-5g |

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol |

132335-44-5 | 95+% | 5g |

242CNY | 2021-05-08 |

(1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol 関連文献

-

1. Book reviews

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

132335-44-5 ((1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol) 関連製品

- 116539-56-1(1-b-Hydroxy-1-(2-thienyl)-3-methylaminopropane)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:132335-44-5)(S)-N,N-二甲基-3-羟基-3-(噻吩-2-基)-丙胺 / 度洛西汀中间体

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ